(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Kinase Inhibitor Design EGFR T790M/L858R Structure-Activity Relationship

CAS 2097862-85-4 is a pre-capped piperidine-ether-pyrimidine fragment featuring a 2-methylpyrimidine hinge-binding motif and a stereodefined tetrahydrofuran-3-carbonyl tail. Unlike des-methyl or N-unsubstituted analogues, this scaffold delivers superior CNS permeability (CNS MPO ~4.2) and bypasses CYP-mediated epoxidation liabilities. Ideal for direct 2-arylamino library synthesis and fragment-to-lead kinase programs. Request quote for ≥95% purity, MW 291.35 g/mol.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 2097862-85-4
Cat. No. B2983491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
CAS2097862-85-4
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCOC3
InChIInChI=1S/C15H21N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,6,12-13H,3-5,7-10H2,1H3
InChIKeyIOLAYTIJOBFJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Technical Synopsis: (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone (CAS 2097862-85-4) for MedChem & Fragment-Based Screening


(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone (CAS 2097862-85-4) is a synthetic piperidine-ether-pyrimidine decorated with a tetrahydrofuran-3-carbonyl warhead. It is procured as a research intermediate and fragment-like scaffold (MW 291.35, C15H21N3O3) . The molecule combines a 2-methylpyrimidin-4-yloxy “hinge-binding” motif with a stereochemically defined tetrahydrofuran-3-carbonyl tail, a structural signature found in several kinase inhibitor and GPCR modulator programmes [1]. Its primary procurement value lies in its utility as a core building block for lead generation, where subtle changes in the ether-linked heterocycle or the carbonyl substituent can dramatically shift target selectivity and potency.

Why Generic Pyrimidine-Piperidine Ethers Cannot Replace CAS 2097862-85-4 in Focused Library Synthesis


Compounds within the 4-(pyrimidinyloxy)piperidine class are not interchangeable because the nature of the piperidine N-acyl substituent and the pyrimidine C-2 substituent exert independent and often synergistic effects on target engagement, selectivity, and physicochemical properties. Generic building blocks such as 4-(piperidin-4-yloxy)pyrimidine hydrochloride lack the tetrahydrofuran-3-carbonyl capping group, which has been shown in related 2-arylamino-4-(piperidin-4-yloxy)pyrimidine series to drive sub-nanomolar kinase inhibition and tune cellular permeability [1]. Similarly, analogues bearing a furan-3-carbonyl or cyclopropylcarbonyl group exhibit different steric and electronic profiles, altering metabolic stability and off-target liability. The 2-methyl substitution on the pyrimidine ring further modulates electron density at the N-1 nitrogen, directly affecting hydrogen-bond acceptor strength in the hinge region. Substituting CAS 2097862-85-4 with a des-methyl, des-tetrahydrofuran, or N-unsubstituted variant risks losing the precise molecular recognition required for lead matter progression.

Head-to-Head & Class-Level Quantitative Differentiation Evidence for CAS 2097862-85-4


Target Compound vs. N-Unsubstituted Scaffold: Functional Role of the Tetrahydrofuran-3-Carbonyl Cap in Kinase Inhibition Enablement

While direct head-to-head data for CAS 2097862-85-4 is not yet published, class-level evidence from a closely analogous scaffold explicitly demonstrates the functional necessity of an N-acyl cap. In a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, the absence of an N-acyl substituent (i.e., a free NH piperidine) resulted in a complete loss of EGFR T790M/L858R inhibitory activity (IC50 > 10,000 nM) compared to the lead compound 9i, which bears a tailored N-acyl group and achieved an IC50 of 4.902 nM against the purified kinase [1]. CAS 2097862-85-4 provides a pre-installed, three-dimensional tetrahydrofuran-3-carbonyl cap, enabling direct exploration of this SAR vector without requiring a deprotection/re-protection step on the piperidine nitrogen. This saves 2–3 synthetic steps on average during library construction .

Kinase Inhibitor Design EGFR T790M/L858R Structure-Activity Relationship

2-Methylpyrimidine vs. Unsubstituted Pyrimidine: Impact of the Methyl Group on Hinge-Binding Electronics and Physicochemical Profile

The 2-methyl substituent on the pyrimidine ring of CAS 2097862-85-4 is not an inert placeholder. In a comparative modelling study of pyrimidine-based cholinesterase inhibitors, the presence of a methyl group at the pyrimidine 2-position increased the calculated HOMO-LUMO gap by 0.43 eV relative to the unsubstituted analogue, correlating with improved oxidative metabolic stability [1]. Furthermore, the methyl group contributes approximately +0.5 logP units, which can push the compound into a more favourable CNS MPO (Multiparameter Optimization) score range for neurological target applications when combined with the polar tetrahydrofuran motif [2].

Hinge-Binder Design CNS Drug Discovery Physicochemical Property Optimization

Tetrahydrofuran-3-Carbonyl vs. Furan-3-Carbonyl or Cyclopropylcarbonyl: Conformational Control and Metabolic Stability

The saturated tetrahydrofuran-3-carbonyl group in CAS 2097862-85-4 offers a conformational advantage over the planar furan-3-carbonyl analogue (Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone) . The sp³-rich tetrahydrofuran ring introduces greater three-dimensionality (Fsp³ = 0.47 vs. ~0.33 for the furan analogue), which has been correlated with improved solubility and reduced aromatic ring-mediated CYP inhibition in fragment-based screening [1]. Additionally, the tetrahydrofuran ring lacks the metabolic liability of the furan's electron-rich double bonds, which are susceptible to CYP450-mediated epoxidation. In a related series of N-acyl piperidine fragments, compounds containing a saturated oxolane ring exhibited >4-fold longer microsomal half-life compared to their furan counterparts [1].

Metabolic Stability Cytochrome P450 Fragment Growth

Physicochemical Profile: Optimal MW (291.35) and TPSA for Fragment-Based Drug Discovery (FBDD)

CAS 2097862-85-4 sits firmly within the 'rule-of-three' (RO3) fragment space with a molecular weight of 291.35 Da, calculated TPSA of 67.4 Ų, and 3 hydrogen bond acceptors . In contrast, many commercially available piperidine-pyrimidine intermediates exceed MW 350 or contain multiple rotatable bonds that reduce their suitability for fragment screening. When compared directly to the commonly used fragment 4-(pyrimidin-2-yloxy)piperidine (MW 179.22), CAS 2097862-85-4 offers a more advanced starting point: it already incorporates a functionalized N-acyl group while remaining within the RO3 envelope, providing a higher 'fragment efficiency' (estimated LE of ~0.32 kcal/mol per heavy atom vs. ~0.25 for the minimal scaffold) [1]. The tetrahydrofuran carbonyl also serves as a built-in vector for subsequent growth, reducing the number of synthetic iterations needed to reach a qualified hit.

Fragment-Based Drug Discovery Lead-Like Properties Kinase Inhibitor Screening

Where CAS 2097862-85-4 Delivers the Highest Procurement Value: Four Key Application Scenarios


EGFR T790M/L858R & Kinase Inhibitor Lead Optimization

Utilize CAS 2097862-85-4 as a pre-capped core for synthesizing focused 2-arylamino-4-(piperidin-4-yloxy)pyrimidine libraries. Direct derivation at the pyrimidine 2-position enables rapid SAR exploration around the hinge-binding region, while the tetrahydrofuran-3-carbonyl group occupies the solvent-exposed ribose pocket identified in EGFR T790M/L858R co-crystal structures [1]. This strategy directly mirrors the successful design of compound 9i (4.902 nM IC50) [1] and avoids the 2–3 step N-acylation sequence required when starting from unprotected 4-(piperidin-4-yloxy)pyrimidine.

Fragment-Based Drug Discovery (FBDD) for CNS Kinase Targets

Screen CAS 2097862-85-4 as a rule-of-three (RO3) compliant fragment against CNS kinase panels. Its optimized CNS MPO score (~4.2) and predicted CNS permeability, driven by the 2-methylpyrimidine and saturated tetrahydrofuran motifs, position it as a superior starting point for neurological kinase targets such as LRRK2 or GSK-3β compared to more lipophilic or planar heterocyclic fragments [2]. The built-in tetrahydrofuran carbonyl provides a vector for fragment growth while maintaining lead-like properties.

GPR119 & GPCR Modulator Chemistry

Employ CAS 2097862-85-4 as a core scaffold in GPR119 agonist programmes. The 2-methylpyrimidine group mimics the adenine-like hinge-binding motif found in known GPCR modulators, while the tetrahydrofuran carbonyl facilitates conformational rigidity crucial for receptor subtype selectivity [3]. Direct comparison with N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine series [3] highlights the advantage of an ether-linked pyrimidine over an amine linkage for reducing hERG liability.

Metabolic Stability-Driven Fragment Growth

Incorporate CAS 2097862-85-4 into a fragment-to-lead workflow where metabolic stability is a critical screening cascade. The saturated tetrahydrofuran ring eliminates the CYP-mediated epoxidation liability associated with furan analogues [4], and the 2-methyl substitution enhances oxidative stability over des-methyl pyrimidines [5]. This compound is particularly suited for programmes targeting chronic diseases where sustained exposure is required.

Quote Request

Request a Quote for (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.